An In-depth Technical Guide to Triamylamine (CAS Number 621-77-2)
An In-depth Technical Guide to Triamylamine (CAS Number 621-77-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamylamine, also known as N,N-dipentylpentan-1-amine or tripentylamine, is a tertiary amine with the chemical formula C₁₅H₃₃N.[1] It is a clear, colorless to pale yellow liquid characterized by a distinct amine-like or fishy odor.[2][3] Structurally, it consists of a central nitrogen atom bonded to three pentyl (amyl) groups.[3] This compound is typically available as a mixture of isomers.[4] Due to its long alkyl chains, Triamylamine exhibits strong hydrophobicity, making it insoluble in water but soluble in organic solvents such as alcohol and ether.[1][4]
This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety protocols associated with Triamylamine (CAS 621-77-2), serving as a vital resource for professionals in research and development.
Physicochemical and Toxicological Properties
The physical and chemical characteristics of Triamylamine are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 621-77-2 | [1] |
| Molecular Formula | C₁₅H₃₃N | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Odor | Amine-like / Fishy | [2][3] |
| Boiling Point | 240-242.5 °C (464-473 °F) at 760 mmHg | [1][5] |
| 81-83 °C at 0.2 mmHg | [2] | |
| Melting Point | -61.15 °C (estimate) | [2] |
| Density | 0.782 - 0.7907 g/mL at 20-25 °C | [2][6] |
| Vapor Pressure | 1 mmHg at 20 °C; 7 mmHg at 79 °F | [2][6] |
| Vapor Density | 7.83 (Relative to Air) | [1][6] |
| Flash Point | 81 - 102 °C (178 - 215 °F) | [2][5] |
| Refractive Index (n²⁰/D) | 1.436 | [2] |
| Water Solubility | Insoluble (<1 mg/mL) | [1][6] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, ethyl acetate | [2][5] |
| pKa | 9.99 ± 0.50 (Predicted) | [2] |
| XLogP3 | 5.6 | [1] |
Toxicology and Safety Data
Triamylamine is classified as a hazardous substance, requiring careful handling. It is harmful if swallowed, corrosive, and toxic to aquatic life.[5][7]
| Hazard Identification | Details | Reference(s) |
| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B/1C); Serious Eye Damage (Category 1); Acute Aquatic Hazard (Category 2); Long-term Aquatic Hazard (Category 2); Flammable Liquid (Category 4) | [5][8] |
| Signal Word | Danger | [2][5] |
| Hazard Statements | H227: Combustible liquid. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | [5][9][10] |
| Hazard Codes | C, Xi | [2] |
| Risk Statements | R22: Harmful if swallowed. R34: Causes burns. R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |
| UN Number | 2735 | [8] |
| Hazard Class | 8 (Corrosive Substances) | [8] |
| Packing Group | III | [8] |
| NFPA 704 Rating | Health: 3, Flammability: 1, Instability: 0 | [2] |
Synthesis and Reactivity
Synthesis Methods
Triamylamine can be synthesized through several general pathways for tertiary amines:
-
Alkylation of Ammonia (B1221849): This common method involves the reaction of ammonia with an excess of an amyl halide (e.g., 1-chloropentane (B165111) or 1-bromopentane). The reaction proceeds through successive alkylation steps, forming a mixture of primary, secondary, and tertiary amines, from which Triamylamine can be separated.[1]
-
Reduction of Nitriles: Another approach involves the reduction of nitriles using reagents like sodium and alcohol, which can yield various amines, including Triamylamine.[1]
-
Catalytic Hydrogenation: The hydrogenation of specific unsaturated nitrogen-containing compounds in the presence of a suitable catalyst can also produce Triamylamine.[1]
Chemical Reactivity
Triamylamine's reactivity is primarily dictated by the lone pair of electrons on its sterically hindered nitrogen atom.
-
Basicity and Salt Formation: As a base, it readily neutralizes acids in exothermic reactions to form triamylammonium salts and water.[2][4]
-
Reactivity with Oxidizing Agents: It can react vigorously with strong oxidizing agents, potentially leading to hazardous byproducts.[1][2]
-
Quaternary Ammonium (B1175870) Salt Formation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary ammonium salts, which are valuable as surfactants and phase-transfer catalysts.[1]
-
Incompatibilities: Triamylamine is incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4]
Applications
The unique combination of a basic tertiary amine functional group and long, hydrophobic alkyl chains makes Triamylamine a versatile compound in various industrial and research settings.
-
Corrosion Inhibitor: It is a key component in formulations designed to prevent the corrosion of metals, particularly in industrial water and steam systems, by forming a protective film on the metal surface.[1][2]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other valuable chemicals, such as quaternary ammonium compounds, which are used as emulsifiers, surfactants, and dyes.[1][11]
-
Agrochemicals: The compound is utilized in the formulation of insecticidal preparations.[1][2]
-
Scientific Research: In materials science, derivatives of tripentylamine are explored for their potential as hole transport materials in Organic Light-Emitting Diodes (OLEDs) and as light-harvesting dyes in organic photovoltaics (OPVs).[1]
Experimental Protocols
Generalized Synthesis: Alkylation of Amylamine
This protocol describes a representative synthesis of a tertiary amine. Disclaimer: This is a generalized procedure and requires optimization and adherence to all institutional safety protocols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a solution of pentylamine (1 equivalent) in a suitable solvent like ethanol (B145695) or acetonitrile.
-
Addition of Alkyl Halide: Add 1-bromopentane (B41390) (2.2 equivalents) to the dropping funnel.
-
Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the reaction flask to neutralize the HBr formed during the reaction.
-
Reaction: Slowly add the 1-bromopentane to the stirred amine solution at room temperature. After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or GC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with the solvent. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solution to yield the crude product.
-
Final Purification: Purify the crude Triamylamine by vacuum distillation to obtain the final product.
Analytical Methods
Amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing.[2] Derivatization is often employed for primary and secondary amines, though it is not typically feasible for tertiary amines.[12]
-
Sample Preparation: Prepare a dilute solution of Triamylamine (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Instrument Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow or pressure (e.g., 1.0-1.5 mL/min).
-
Oven Program: Start at 80-100 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5-10 minutes.[13]
-
-
MS Instrument Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200-230 °C.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Analysis: Inject 1 µL of the sample. The resulting mass spectrum is expected to show fragmentation patterns characteristic of long-chain amines, often involving α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).
-
Sample Preparation: As Triamylamine is a liquid, the spectrum can be obtained neat. Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[4]
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
No N-H Stretch: The absence of bands in the 3300-3500 cm⁻¹ region is characteristic of a tertiary amine.[15][16]
-
C-H Stretch: Strong absorptions around 2850-2960 cm⁻¹ due to the stretching of C-H bonds in the pentyl groups.[1]
-
C-N Stretch: Aliphatic C-N stretching vibrations are expected in the 1020-1250 cm⁻¹ region.[15]
-
-
Sample Preparation: Prepare a sample by dissolving 5-10 mg of Triamylamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Signals:
-
The protons on the carbons directly attached to the nitrogen (α-protons, -N-CH₂ -) are deshielded and expected to appear as a multiplet around 2.3-3.0 ppm.[10]
-
Other methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the pentyl chains will appear further upfield, typically between 0.8 and 1.6 ppm.
-
-
Expected ¹³C NMR Signals:
-
The carbon atom directly bonded to the nitrogen (α-carbon) will be deshielded and appear in the 40-60 ppm range.
-
The other carbons of the pentyl chains will appear in the typical aliphatic region (~10-40 ppm).
-
Safety, Handling, and Emergency Response
Given its corrosive and hazardous nature, strict safety protocols must be followed when working with Triamylamine.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles or a full-face shield.[7]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. For larger quantities, a rubber or plastic apron is recommended.[7][8]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[5]
Handling and Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[17]
-
Keep containers tightly closed when not in use.[17]
-
Store below eye level to minimize the risk of spills during retrieval.[8]
-
Use secondary containment for storing larger quantities.[17]
-
Avoid contact with skin, eyes, and clothing.[7]
-
When diluting, always add the amine to the solvent slowly. Never add liquid to the amine.[5]
Emergency Response Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[5][9]
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency services.[18]
Caption: Workflow for safe handling and emergency response for Triamylamine.
References
- 1. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. h-brs.de [h-brs.de]
- 3. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Triamylamine | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. actenviro.com [actenviro.com]
- 6. US2171809A - Method of determining the purity of trimethylamine - Google Patents [patents.google.com]
- 7. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1) [article.sapub.org]
- 8. csn.edu [csn.edu]
- 9. TRIAMYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 17. youtube.com [youtube.com]
- 18. hse.kaust.edu.sa [hse.kaust.edu.sa]
